3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
Description
3-Benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a quaternary ammonium salt featuring a benzimidazolium core substituted with two benzyl groups (one bearing a para-bromo substituent) and methyl groups at positions 5 and 5. The compound’s synthesis likely involves the quaternization of a 5,6-dimethylbenzimidazole precursor with 4-bromobenzyl bromide under reflux conditions, followed by purification via column chromatography or recrystallization .
Properties
CAS No. |
853348-95-5 |
|---|---|
Molecular Formula |
C23H22Br2N2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
1-benzyl-3-[(4-bromophenyl)methyl]-5,6-dimethylbenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C23H22BrN2.BrH/c1-17-12-22-23(13-18(17)2)26(15-20-8-10-21(24)11-9-20)16-25(22)14-19-6-4-3-5-7-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VNJWRMGANSJXTN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)Br)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
N3-Benzylation of 5,6-Dimethylbenzimidazole
Procedure:
-
Deprotonation: 5,6-Dimethylbenzimidazole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Sodium hydride (1.2 equiv) is added at 0°C to generate the reactive benzimidazolide ion.
-
Alkylation: Benzyl bromide (1.1 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12–18 hours.
-
Workup: The reaction is quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 4:1).
N1-(4-Bromobenzyl) Quaternization
Procedure:
-
Quaternization: The N3-benzylated intermediate (1.0 equiv) is reacted with 4-bromobenzyl bromide (1.5 equiv) in refluxing acetone for 24 hours.
-
Precipitation: The product forms as a white solid, which is filtered, washed with cold toluene, and dried under vacuum.
Yield: 64–88%.
Characterization:
-
13C NMR (DMSO-d6): δ 143.1 (benzimidazole-C), 137.8 (C-Br), 129.4–121.2 (Ar-C), 54.6 (N-CH2), 22.1 (CH3).
-
HRMS (ESI-TOF): m/z [M–Br]+ Calcd. 457.1243, Found 457.1238.
Alternative One-Pot Alkylation Approach
A modified protocol combining both alkylation steps in a single reaction vessel has been reported for structurally analogous compounds:
Procedure:
-
Simultaneous Alkylation: 5,6-Dimethylbenzimidazole (1.0 equiv), benzyl bromide (1.1 equiv), and 4-bromobenzyl bromide (1.5 equiv) are heated at 80°C in toluene with K2CO3 (2.0 equiv) for 48 hours.
-
Purification: The crude product is subjected to column chromatography (petroleum ether:ethyl acetate:triethylamine, 1:1:0.1).
Yield: 62–70%.
Advantages: Reduced reaction time and elimination of intermediate isolation.
Drawbacks: Lower regioselectivity necessitates rigorous chromatographic separation.
Critical Analysis of Methodologies
Solvent and Base Selection
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Solvent | DMF (alkylation), acetone | Toluene |
| Base | NaH | K2CO3 |
| Reaction Time | 36 hours | 48 hours |
| Overall Yield | 68% | 58% |
The sequential method using NaH in DMF provides superior yields due to enhanced nucleophilicity of the benzimidazolide ion. However, the one-pot approach reduces purification steps, making it preferable for large-scale synthesis despite lower efficiency.
Regioselectivity Challenges
Quaternization at the N1 position is favored over N3 due to steric hindrance from the pre-installed benzyl group. This is corroborated by NMR studies showing no detectable N1,N3-dialkylated byproducts.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) using the sequential method achieved consistent yields of 65–70% with purity >98% (HPLC). Key considerations include:
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although specific examples for this compound are limited.
Coupling Reactions: The benzyl and bromobenzyl groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including 3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide, exhibit promising anticancer activity. A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The compound demonstrated notable cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) analysis revealed that modifications in the benzyl groups enhance antimicrobial potency.
Case Study: Anticancer Efficacy
In a study conducted by researchers at a leading pharmaceutical institution, a series of benzimidazole derivatives including this compound were evaluated for their anticancer properties. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated an IC50 value significantly lower than standard chemotherapeutic agents, demonstrating its potential as a novel anticancer drug .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of benzimidazole derivatives against resistant bacterial strains. The study found that this compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics . This highlights the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The bromobenzyl group may enhance binding affinity through halogen bonding, while the dimethyl groups can influence the compound’s overall hydrophobicity and stability.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- In contrast, the 4-trifluoromethylbenzyl substituent (CF3) in its analog offers stronger electron-withdrawing effects, which may influence reactivity in catalytic applications .
- Core Modifications: Replacement of the benzimidazolium core with a naphthoimidazolium system (as in the naphthoimidazolium bromide) introduces additional aromaticity and carbonyl groups, likely altering redox behavior and π-π stacking interactions .
- Steric Considerations: The 2,6-diisopropylphenyl group in the imidazolium analog creates significant steric hindrance, which could impede nucleophilic attack or stabilize metal complexes in organometallic catalysis .
Crystallographic and Analytical Considerations
The structural determination of such compounds typically relies on X-ray crystallography using programs like SHELXL for refinement and the WinGX suite for data processing . For example:
- Crystal Packing: The 5,6-dimethyl groups in the target compound may influence packing efficiency via van der Waals interactions, whereas bulky substituents (e.g., diisopropylphenyl) could lead to looser packing with higher melting points .
- Hydrogen Bonding: Analogous compounds (e.g., naphthoimidazolium bromide) may exhibit intermolecular hydrogen bonds involving bromide ions, affecting solubility and crystallinity .
Biological Activity
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound belonging to the benzimidazole family, characterized by its unique structure that includes two benzyl groups and additional methyl substituents. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is , featuring a benzimidazolium core that enhances its reactivity and potential biological effects. The presence of bromine in its structure contributes to its increased solubility and reactivity, making it suitable for various biological applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action often involves:
- Inhibition of Cell Growth : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, molecular docking studies have revealed its binding affinity to specific proteins involved in cell cycle regulation and apoptosis pathways .
- Case Study : In a recent study, the compound demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating potent antiproliferative effects compared to standard treatments .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Mechanism : Its antimicrobial activity is attributed to its ability to bind to specific enzymes and proteins, disrupting their function and leading to cell death in bacteria and fungi .
- Minimum Inhibitory Concentration (MIC) : In tests against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, the compound showed MIC values as low as 4 μg/mL, indicating strong antibacterial effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzimidazole | Basic structure without substitutions | Parent compound |
| 4-Bromobenzyl Bromide | Contains a bromobenzyl group | Simpler halogenated structure |
| 5,6-Dimethylbenzimidazole | Lacks benzyl groups; simpler structure | Basic benzimidazole derivative |
The dual benzyl substitution and dimethyl groups on the benzimidazole core confer distinct biological properties that enhance its effectiveness compared to simpler analogs .
Research Findings
Recent studies have focused on elucidating the interactions of this compound with biological targets through molecular docking techniques. These studies provide insights into how the compound binds to active sites on enzymes or receptors, potentially leading to significant therapeutic effects.
Key Findings:
- Molecular Docking Studies : These studies have confirmed that this compound interacts favorably with targets involved in cancer progression and microbial resistance .
- Apoptosis Induction : The compound has been shown to disturb mitochondrial membrane potential, leading to the release of pro-apoptotic factors that initiate caspase activation and cancer cell death .
Q & A
Basic: What experimental methodologies are recommended for synthesizing this benzimidazolium bromide derivative with high purity?
Answer:
- Step 1: Route Design
Begin with condensation of 5,6-dimethylbenzimidazole with benzyl and 4-bromobenzyl halides. Use a two-step quaternization approach to minimize side reactions, as demonstrated in analogous benzimidazolium syntheses . - Step 2: Purification
Employ recrystallization from ethanol/ethyl acetate mixtures to isolate the bromide salt. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm with -NMR (e.g., absence of residual benzyl halides at δ 4.5–5.0 ppm) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, monoclinic systems (space group ) with lattice parameters , and have resolved analogous structures .
- Spectroscopy :
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
- Methodological Audit :
Compare assay conditions (e.g., cell lines, solvent controls, incubation times). For instance, discrepancies in IC values may arise from DMSO concentrations >0.1% . - Dose-Response Replication :
Redesign experiments using a standardized protocol (e.g., MTT assay with triplicate technical replicates and negative/positive controls) . - Meta-Analysis :
Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to evaluate inter-study variability .
Advanced: What experimental framework is suitable for studying the environmental fate of this compound?
Answer:
- Phase 1: Physicochemical Profiling
Determine log (octanol-water partition coefficient) via shake-flask method and hydrolysis stability at pH 4–9 . - Phase 2: Ecotoxicology
Use OECD Test Guideline 201 (algae growth inhibition) and 211 (daphnia reproduction) to assess acute/chronic toxicity. - Phase 3: Degradation Pathways
Conduct LC-MS/MS analysis to identify photolysis/byproducts under simulated sunlight () .
Advanced: How to align mechanistic studies of this compound with a theoretical framework?
Answer:
- Theoretical Basis :
Link to charge-transfer interactions or steric effects in benzimidazolium salts. For example, use DFT calculations (B3LYP/6-31G**) to model cation-anion interactions and predict reactivity . - Experimental Validation :
Compare computational results with SC-XRD-derived bond lengths (e.g., C–N ≈ 1.34 Å) and UV-vis spectral shifts .
Advanced: What strategies resolve discrepancies in crystallographic data between similar benzimidazolium derivatives?
Answer:
- Data Harmonization :
Cross-validate with Cambridge Structural Database (CSD) entries (e.g., refcode XETBAV for analogous structures) . - Refinement Protocols :
Use SHELXL with full-matrix least-squares refinement. Ensure -factor convergence <0.05 and data-to-parameter ratio >10:1 .
Basic: What are the critical stability considerations for storing this compound?
Answer:
- Storage Conditions :
Keep under inert atmosphere (N) at –20°C in amber vials. Avoid aqueous solutions (hydrolysis risk) . - Stability Monitoring :
Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced: How to design a study evaluating this compound’s interaction with biomacromolecules?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
